molecular formula C44H36N2O9 B1206805 (+/-)-Bocconarborine B

(+/-)-Bocconarborine B

Cat. No. B1206805
M. Wt: 736.8 g/mol
InChI Key: MQZDOSAHCDNWQT-LQJZCPKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Bocconarborine B is a benzophenanthridine alkaloid.

Scientific Research Applications

  • Boron Compounds in Drug Discovery Boron-containing compounds like (+/-)-Bocconarborine B are significant in drug discovery due to their unique pharmacophores. These compounds, including carboranes, have distinct properties making them suitable for developing biologically active compounds (Issa, Kassiou, & Rendina, 2011).

  • Role in Plant Biology Boron, a key component in compounds like (+/-)-Bocconarborine B, plays an essential role in plants. It is crucial for cell wall structure and function, acting as a stabilizer of the cell wall pectic network, thereby regulating cell wall pore size (Brown et al., 2002).

  • Medical Chemistry Applications Boron-based compounds, including (+/-)-Bocconarborine B, are utilized in medicinal chemistry. Carboranes, a class of organometallic compounds containing boron, have applications in various fields including medicinal chemistry due to their thermal and redox stability, chemical inertness, and hydrophobicity (Ali, Hosmane, & Zhu, 2020).

  • Boron in Animal and Microbiological Research The role of boron in animals and bacteria is becoming increasingly evident. It is essential for embryogenic development in animals and is a part of a signal molecule required for quorum sensing in bacteria. This highlights the broader biological significance of boron-containing compounds (Goldbach & Wimmer, 2007).

  • Antimicrobial Properties Certain alkaloids derived from plants like Bocconia arborea, which may include compounds similar to (+/-)-Bocconarborine B, have shown considerable antimicrobial activity against a range of bacteria and fungi (Navarro & Delgado, 1999).

properties

Product Name

(+/-)-Bocconarborine B

Molecular Formula

C44H36N2O9

Molecular Weight

736.8 g/mol

IUPAC Name

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]-3-[(11S)-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-11-yl]propan-2-one

InChI

InChI=1S/C44H36N2O9/c1-45-32(31-18-40-39(54-21-55-40)17-30(31)27-8-6-23-12-36-38(53-20-51-36)16-29(23)43(27)45)13-24(47)14-33-41-25(9-10-34(48-3)44(41)49-4)26-7-5-22-11-35-37(52-19-50-35)15-28(22)42(26)46(33)2/h5-12,15-18,32-33H,13-14,19-21H2,1-4H3/t32-,33-/m0/s1

InChI Key

MQZDOSAHCDNWQT-LQJZCPKCSA-N

Isomeric SMILES

CN1[C@H](C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)CC(=O)C[C@H]7C8=C(C=CC(=C8OC)OC)C9=C(N7C)C1=CC2=C(C=C1C=C9)OCO2

Canonical SMILES

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)CC(=O)CC7C8=C(C=CC(=C8OC)OC)C9=C(N7C)C1=CC2=C(C=C1C=C9)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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